An In-depth Technical Guide to the Chemical Properties of 2-Naphthalenyl Octanoate
An In-depth Technical Guide to the Chemical Properties of 2-Naphthalenyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthalenyl octanoate (B1194180), also known as 2-naphthyl octanoate, is an ester of 2-naphthol (B1666908) and octanoic acid. It serves as a valuable tool in various scientific disciplines, primarily as a chromogenic and fluorogenic substrate for the detection and quantification of esterase and lipase (B570770) activity.[1] Its utility lies in the enzymatic cleavage of the ester bond, which releases 2-naphthol, a compound that can be readily detected by spectrophotometric or fluorometric methods. This guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental applications of 2-Naphthalenyl octanoate.
Chemical and Physical Properties
2-Naphthalenyl octanoate is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₂ | [1] |
| Molecular Weight | 270.37 g/mol | [1] |
| IUPAC Name | naphthalen-2-yl octanoate | [1] |
| CAS Number | 10251-17-9 | [1] |
| Appearance | White to off-white crystalline powder | |
| Boiling Point | 394.2 °C (Predicted) | |
| Flash Point | 130.3 °C (Predicted) | |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO. | |
| XLogP3 | 5.7 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
Table 1: Chemical and Physical Properties of 2-Naphthalenyl Octanoate
Spectroscopic Data
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¹³C NMR Spectroscopy: Spectral data for 2-Naphthalenyl octanoate is available in public databases such as PubChem.
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Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) data is available through the NIST WebBook, providing fragmentation patterns useful for identification.[1]
Experimental Protocols
Synthesis of 2-Naphthalenyl Octanoate
Reaction Scheme:
Caption: Synthesis of 2-Naphthalenyl octanoate via esterification.
Materials:
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2-Naphthol
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Octanoyl chloride
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Pyridine (or another suitable base, e.g., triethylamine)
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Anhydrous dichloromethane (B109758) (or another suitable aprotic solvent)
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Hydrochloric acid (HCl), 1 M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
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Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1 equivalent) in anhydrous dichloromethane.
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Addition of Base: Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Addition of Acyl Chloride: Slowly add octanoyl chloride (1.05 equivalents) to the stirred solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup:
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Quench the reaction by adding 1 M HCl solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Purification:
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Filter off the drying agent and concentrate the organic solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-Naphthalenyl octanoate.
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Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Lipase/Esterase Activity Assay (Photometric)
This protocol describes a general method for determining lipase or esterase activity using 2-Naphthalenyl octanoate as a chromogenic substrate. The released 2-naphthol is coupled with a diazonium salt to produce a colored azo dye, which is quantified spectrophotometrically.
Caption: Workflow for a photometric lipase/esterase assay.
Materials:
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2-Naphthalenyl octanoate solution (substrate)
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Buffer solution (e.g., phosphate (B84403) or Tris-HCl, pH adjusted to the enzyme's optimum)
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Lipase or esterase solution (enzyme)
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Diazonium salt solution (e.g., Fast Blue BB salt or Fast Red TR salt)
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Trichloroacetic acid (TCA) solution (to stop the reaction)
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Spectrophotometer and cuvettes or microplate reader
Procedure:
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Substrate Preparation: Prepare a stock solution of 2-Naphthalenyl octanoate in a suitable organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then dilute it in the assay buffer to the desired final concentration. The final solution may require sonication or the addition of a surfactant to ensure solubility.
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Enzyme Reaction:
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Pipette the substrate solution into a series of test tubes or microplate wells.
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Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37 °C).
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Initiate the reaction by adding the enzyme solution. Include a control with heat-inactivated enzyme or no enzyme.
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Incubate for a specific period (e.g., 15-30 minutes).
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Reaction Termination: Stop the enzymatic reaction by adding a TCA solution.
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Color Development: Add the diazonium salt solution to each tube/well and incubate for a set time (e.g., 10-15 minutes) at room temperature to allow for color development.
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Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance for the specific azo dye formed.
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Calculation: Determine the amount of 2-naphthol released by comparing the absorbance to a standard curve prepared with known concentrations of 2-naphthol. Calculate the enzyme activity based on the amount of product formed per unit of time.
Lipase/Esterase Activity Assay (Fluorometric)
This method offers higher sensitivity compared to the photometric assay. It relies on the inherent fluorescence of the liberated 2-naphthol.
Caption: Workflow for a fluorometric lipase/esterase assay.
Materials:
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2-Naphthalenyl octanoate solution (substrate)
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Buffer solution (pH adjusted to the enzyme's optimum)
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Lipase or esterase solution (enzyme)
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Fluorometer or microplate reader with fluorescence capabilities
Procedure:
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Assay Setup: Similar to the photometric assay, prepare the substrate and enzyme solutions in a suitable buffer.
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Enzyme Reaction:
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In a microplate, combine the substrate solution and the enzyme solution.
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The reaction can be monitored in real-time or as an endpoint assay.
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Measurement: Measure the increase in fluorescence at the appropriate excitation and emission wavelengths for 2-naphthol (typically around 330 nm for excitation and 450 nm for emission, though these should be optimized).
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Calculation: Quantify the enzyme activity by relating the fluorescence intensity to the concentration of 2-naphthol released, using a standard curve.
Signaling Pathways and Biological Activity
Currently, there is no evidence in the scientific literature to suggest that 2-Naphthalenyl octanoate is directly involved in any specific cellular signaling pathways. Its primary role is that of a synthetic substrate for in vitro enzyme assays. Any observed biological effects in cellular or in vivo systems would likely be attributable to the enzymatic release of 2-naphthol and octanoic acid, which could have their own distinct biological activities. For instance, some naphthalene (B1677914) derivatives have been investigated for various pharmacological activities. However, 2-Naphthalenyl octanoate itself is not typically used as a bioactive compound.
Conclusion
2-Naphthalenyl octanoate is a well-characterized and commercially available substrate that is indispensable for the sensitive and reliable measurement of lipase and esterase activity. Its chemical properties are well-defined, and while specific synthesis protocols are not abundant in the primary literature, it can be readily prepared using standard esterification methods. The experimental protocols for its use in both photometric and fluorometric assays are straightforward and adaptable for high-throughput screening applications. For researchers in enzymology, drug discovery, and diagnostics, 2-Naphthalenyl octanoate remains a critical tool for elucidating the function and inhibition of lipolytic enzymes.
